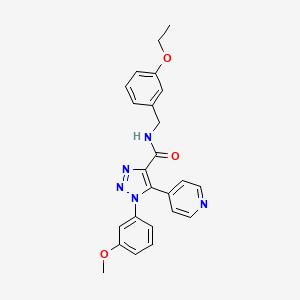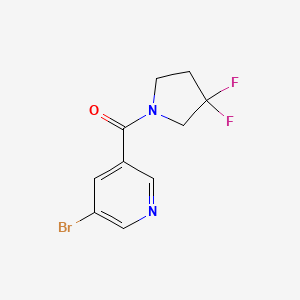
N-(3-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as the triazole ring, carboxamide, and substituted benzyl and phenyl rings. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of related triazole compounds involves acid-catalyzed reactions, as seen in the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, which was achieved with an 88% yield from a reaction between a triazole-carbohydrazide and an aldehyde in ethanol under reflux conditions . This suggests that the synthesis of the compound may also involve similar condensation reactions under acidic conditions, possibly utilizing an aldehyde with an ethoxy group and a methoxy-substituted phenylamine with a triazole moiety.
Molecular Structure Analysis
X-ray diffraction and AM1 molecular orbital methods have been used to elucidate the structure and conformation of related compounds, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide . These techniques could be applied to determine the precise molecular structure of "N-(3-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide," revealing the orientation of its functional groups and overall molecular conformation.
Chemical Reactions Analysis
The compound's functional groups suggest it may participate in various chemical reactions. For instance, the triazole ring might be involved in nucleophilic substitution reactions, while the carboxamide group could engage in the formation of hydrogen bonds, similar to the intermolecular N-H...O hydrogen bonds observed in the solvated carboxamide compound . Additionally, the presence of methoxy and ethoxy groups could influence the compound's reactivity towards electrophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For example, the solubility, melting point, and stability could be affected by the presence of the triazole ring and substituted benzyl and phenyl groups. The compound's biological activity, such as gastric antisecretory activity, could be comparable to that of the nicotinamide derivatives, which also contain a pyridine moiety and have shown potent inhibitory activities . Furthermore, the compound's potential as a radiotracer in PET imaging could be explored, similar to the synthesis of a pyrazolopyridine derivative for imaging B-Raf(V600E) in cancers .
科学的研究の応用
Scientific Research Applications
Research on compounds with similar structural features, such as those containing triazole rings and substituted benzyl groups, has demonstrated a wide range of potential applications, particularly in the development of pharmaceutical agents. For instance, triazole derivatives have been explored for their antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties. The presence of methoxyphenyl and ethoxybenzyl groups can influence the compound's binding affinity and selectivity towards different biological targets, enhancing its therapeutic potential.
Antimicrobial and Anticancer Properties : Derivatives of triazole have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds often target specific enzymes or pathways critical for the survival of pathogens or cancer cells, showcasing the versatility of triazole derivatives in drug development (Hassan, Hafez, & Osman, 2014).
Enzyme Inhibition : The triazole core is also investigated for its role in enzyme inhibition, which is crucial for designing drugs against various diseases, including metabolic disorders and neurological conditions. For example, certain triazole compounds exhibit inhibitory effects against enzymes like cyclooxygenase (COX), which are involved in the inflammatory response, suggesting their potential use as anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Neurological Applications : Research into the modulation of serotonin receptors by triazole derivatives indicates potential applications in treating neurological disorders, such as depression and anxiety. The interaction with serotonin receptors highlights the complex pharmacological profiles that can be achieved through structural modifications of the triazole ring (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Structural Analysis and Drug Design : The design and synthesis of triazole derivatives, including those with substituted phenyl and pyridyl groups, contribute significantly to the field of drug discovery. By elucidating the structural requirements for biological activity, researchers can develop more potent and selective therapeutic agents. Computational studies, including DFT calculations and molecular docking, are essential tools in this process, allowing for the prediction and optimization of drug-receptor interactions (Karayel, 2021).
作用機序
将来の方向性
特性
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-3-32-21-9-4-6-17(14-21)16-26-24(30)22-23(18-10-12-25-13-11-18)29(28-27-22)19-7-5-8-20(15-19)31-2/h4-15H,3,16H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILHLIYWHSANJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-bromobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2529921.png)

![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2529927.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2529928.png)
![1-(2-chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2529929.png)

![Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2529934.png)
![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2529936.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2529939.png)
![(alphaS)-alpha-[1-(4-Fluorophenethyl)-4-piperidinyl]-2,3-dimethoxybenzyl alcohol](/img/structure/B2529940.png)
![3-(3,4-dimethylphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2529942.png)
![Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2529943.png)
![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2529944.png)